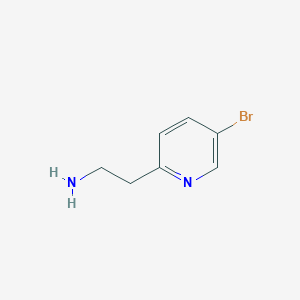
2-(5-Bromopyridin-2-YL)ethanamine
概要
説明
2-(5-Bromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromopyridin-2-YL)ethanamine consists of a pyridine ring with a bromine atom at the 5th position and an ethanamine group at the 2nd position .Physical And Chemical Properties Analysis
The boiling point of 2-(5-Bromopyridin-2-YL)ethanamine is predicted to be 261.3±25.0 °C and its density is predicted to be 1.485±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Catalysis and Chemical Synthesis
2-(5-Bromopyridin-2-yl)ethanamine and its derivatives have been explored in the field of catalysis and chemical synthesis. For instance, Nyamato et al. (2015) demonstrated the synthesis of (imino)pyridine ligands, including N-((6-bromopyridin-2-yl)methylene)-2-methoxyethanamine, and their application in palladium complexes as selective ethylene dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015). Additionally, Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their antimicrobial activity, highlighting the potential of such derivatives in medicinal chemistry (Kumbhare et al., 2013).
DNA Interaction and Antitumor Activity
Compounds derived from 2-(5-Bromopyridin-2-yl)ethanamine have been studied for their interactions with DNA and potential antitumor activity. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, and assessed their DNA binding, nuclease activity, and cytotoxic effects. These studies highlight the role of such complexes in potentially developing anticancer therapies (Kumar et al., 2012).
Material Science and Corrosion Inhibition
In material science, derivatives of 2-(5-Bromopyridin-2-yl)ethanamine have shown promise as corrosion inhibitors. Das et al. (2017) conducted a study on cadmium(II) Schiff base complexes with ligands including N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, demonstrating their effectiveness in corrosion inhibition on mild steel (Das et al., 2017).
Enzymatic Synthesis and Biocatalysis
In enzymatic synthesis and biocatalysis, the 2-(5-Bromopyridin-2-yl)ethanamine framework has been utilized. Semproli et al. (2020) reported the immobilization of amine transaminase and its use in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, showcasing the application of such compounds in enzymatic processes (Semproli et al., 2020).
Safety And Hazards
Safety data sheets suggest avoiding inhalation of vapour or mist of 2-(5-Bromopyridin-2-YL)ethanamine . It’s also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electro-static charge . The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONVYGWEROTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695222 | |
| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)ethanamine | |
CAS RN |
691872-17-0 | |
| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

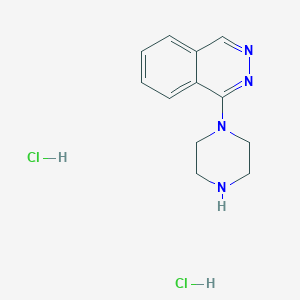
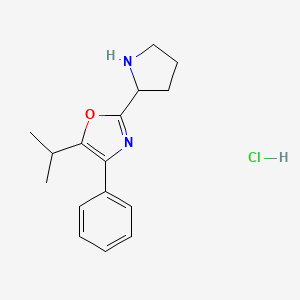
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)

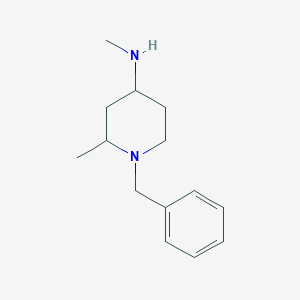
![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
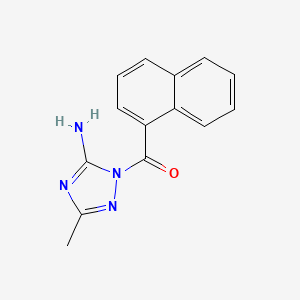
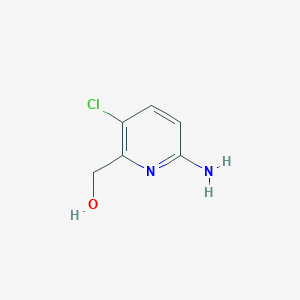
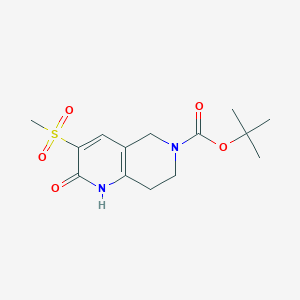
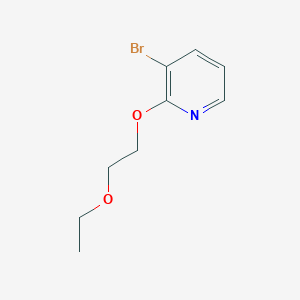
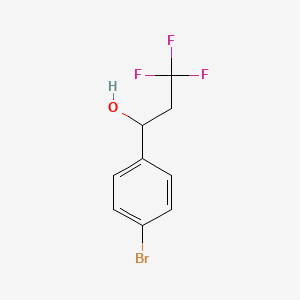
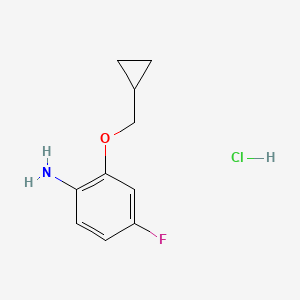
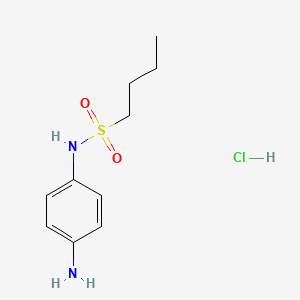
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)